2,4-Dinitrobenzoate

Descripción

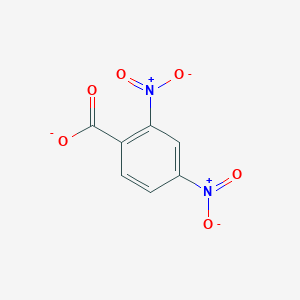

2,4-Dinitrobenzoate (2,4-Nbz) is a nitro-substituted benzoate anion with nitro groups at the 2- and 4-positions of the aromatic ring. It is widely used in coordination chemistry to synthesize heterometallic complexes, such as europium-cadmium (Eu-Cd) polymers, due to its ability to engage in diverse non-covalent interactions (e.g., π-π stacking, N–O···π, and hydrogen bonding) . These interactions stabilize polymeric structures and influence the geometry of metal cores in complexes . For example, in [Eu₂(NO₃)₂Cd₂(Phen)₂(2,4-Nbz)₈]ₙ·2nMeCN, 2,4-Nbz facilitates a 1D polymeric architecture, with thermal stability up to 260°C before decomposition . Notably, 2,4-Nbz complexes lack europium-centered luminescence at 270 nm due to excitation energy dissipation .

Propiedades

Fórmula molecular |

C7H3N2O6- |

|---|---|

Peso molecular |

211.11 g/mol |

Nombre IUPAC |

2,4-dinitrobenzoate |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3H,(H,10,11)/p-1 |

Clave InChI |

ZIIGSRYPZWDGBT-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |

Sinónimos |

2,4-dinitrobenzoate 2,4-dinitrobenzoic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Thermal Properties

Table 1: Structural and Thermal Comparison of 2,4-Dinitrobenzoate and 3,5-Dinitrobenzoate Complexes

- Key Findings :

- Polymerization Tendency : 2,4-Nbz preferentially forms 1D polymers, while 3,5-Nbz forms discrete binuclear complexes (e.g., [Ln₂(Phen)₂(3,5-Nbz)₆]) due to steric and electronic effects of nitro group positioning .

- Thermal Behavior : 2,4-Nbz complexes exhibit lower thermal stability than 3D analogs but become more stable than 2D structures after solvent loss . For example, [Eu₂Cd₂(2,4-Nbz)₈]ₙ decomposes explosively at 267°C, whereas 3,5-Nbz analogs decompose gradually .

- Geometry Distortion : Intramolecular interactions in 2,4-Nbz complexes (e.g., N–O···π) distort metal-core geometry, reducing Eu···Eu distances from 4.469 Å (3,5-Nbz) to 4.042 Å .

Table 2: Functional Comparison with Other Nitrobenzoates

- Key Findings: Bioreporter Specificity: 2,4-Nbz uniquely induces EGFP expression in engineered bacterial bioreporters, unlike 3-nitrobenzoate or 4-nitrobenzoate . Enzymatic Reduction: Nitroreductases exhibit higher catalytic efficiency for 2,4-Nbz reduction compared to mononitro analogs, enabling applications in nitroaromatic detoxification .

Comparison with Halogenated and Fluorinated Analogs

- Pentafluorobenzoates : Unlike 2,4-Nbz, pentafluorobenzoate complexes (e.g., [Cd(Phen)(C₆F₅COO)₂]ₙ) form 3D polymers stabilized by fluorine-based interactions, showing higher thermal stability (~300°C) .

- 4-Iodobenzoate : Forms layered structures via halogen bonding (C–I···N), contrasting with the 1D chains of 2,4-Nbz .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.